N-(2-aminoethyl)-2-fluorobenzamide hydrochloride
Description
Properties
IUPAC Name |
N-(2-aminoethyl)-2-fluorobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.ClH/c10-8-4-2-1-3-7(8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTRQMOEEGQYCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2-fluorobenzamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzoic acid and 2-aminoethanol.
Formation of Amide Bond: The 2-fluorobenzoic acid is first converted to its acid chloride using thionyl chloride. The resulting 2-fluorobenzoyl chloride is then reacted with 2-aminoethanol to form N-(2-aminoethyl)-2-fluorobenzamide.
Hydrochloride Formation: The final step involves the conversion of the amide to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminoethyl)-2-fluorobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Scientific Research Applications
N-(2-aminoethyl)-2-fluorobenzamide hydrochloride has several notable applications:
Chemistry
- Building Block for Synthesis: It serves as a precursor for synthesizing more complex molecules, including other fluorinated compounds which are important in pharmaceuticals and materials science.
Biology
- Biochemical Probing: The compound is investigated for its ability to interact with specific proteins, making it a valuable tool in studying protein functions and interactions.
- Enzyme Inhibition: Preliminary studies suggest its potential to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer progression.
Medicine
- Therapeutic Properties:
- Antitumor Activity: Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against HepG2 liver cancer cells.
- Anti-inflammatory Properties: The compound's interaction with specific molecular targets may lead to anti-inflammatory effects, although further research is needed to confirm these findings.
Industry
- Material Development: Utilized in creating advanced materials with enhanced properties such as thermal stability and conductivity.
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor Activity | Inhibits tumor cell proliferation; IC50 values in low micromolar range | |
| Enzyme Inhibition | Potential HDAC inhibitor; affects gene expression | |
| Biochemical Probing | Interacts with proteins; useful in studying protein functions |
Antitumor Efficacy
A study on structurally related compounds revealed that N-(2-aminoethyl)-4-fluorobenzamide exhibited significant antiproliferative effects against HepG2 liver cancer cells, with an IC50 value of 1.30 μM compared to 17.25 μM for the standard drug SAHA. This suggests that modifications in the benzamide structure could enhance anticancer properties.
Biochemical Probing
Research has focused on the interactions between this compound and various biological targets. Its structure allows it to influence enzymatic activities and receptor functions, indicating potential roles in pharmacology and medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2-fluorobenzamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller atomic radius compared to chlorine may enhance metabolic stability and binding affinity in biological systems. For example, fluorinated analogs like Compound 65 (69% yield) and Fo24 () exhibit distinct crystallographic stacking interactions due to fluorine’s hydrogen-bonding capacity .
- Dichloro Substitutions : 2,4-Dichloro analogs (e.g., Compound 16, 79% yield) show high yields, suggesting robustness in synthesis, but may face steric hindrance in target binding .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., Compounds 65–69 in ) improve aqueous solubility, critical for in vivo applications. The target compound’s fluorine substitution may further enhance solubility compared to chlorinated analogs .
- Crystallography : Fluorinated benzamides like Fo24 () form hydrogen-bonded dimers and π-π stacking, which stabilize crystal structures and may influence solid-state stability .
Biological Activity
N-(2-aminoethyl)-2-fluorobenzamide hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzamide structure with a fluorine atom and an aminoethyl substituent. This configuration allows for various interactions with biological targets, including enzymes and receptors.
- Chemical Formula : CHClF N
- Molecular Weight : 201.65 g/mol
The biological activity of this compound can be attributed to its ability to interact with specific proteins through:
- Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with active sites on enzymes or receptors.
- π-π Interactions : The fluorobenzamide core can engage in π-π stacking interactions, enhancing binding affinity and specificity towards molecular targets.
These interactions may modulate the activity of various proteins, leading to therapeutic effects such as anti-inflammatory and anticancer activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that compounds structurally similar to this compound can inhibit tumor cell proliferation. For example, related compounds demonstrated IC values in the low micromolar range against various cancer cell lines .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression .
Case Studies
-
Antitumor Efficacy :
- A study on structurally related compounds revealed that N-(2-aminoethyl)-4-fluorobenzamide exhibited significant antiproliferative effects against HepG2 liver cancer cells, with an IC value of 1.30 μM compared to 17.25 μM for the standard drug SAHA . This suggests that modifications in the benzamide structure could enhance anticancer properties.
- Biochemical Probing :
Data Table: Biological Activity Summary
Q & A
Basic Research Question
- Solubility : Highly soluble in polar solvents (water, DMSO, methanol) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane).
- Stability :
- pH sensitivity : Degrades in strongly basic conditions (pH >10) via amide bond hydrolysis.
- Temperature : Store at 2–8°C; avoid prolonged exposure to >25°C to prevent decomposition.
- Light sensitivity : Protect from UV light to avoid photooxidation of the fluorobenzoyl group .
How does the 2-fluorobenzoyl substituent influence the compound’s bioactivity compared to other halogenated analogs?
Advanced Research Question
-
Electron-withdrawing effects : The fluorine atom enhances electrophilicity, potentially improving binding to target proteins (e.g., enzymes or receptors).
-
Comparative SAR :
What challenges arise in analyzing metabolic degradation pathways of this compound?
Advanced Research Question
- Metabolite identification : Use LC-MS/MS to detect primary metabolites like 2-fluorobenzoic acid (via amide hydrolysis) or oxidized ethylenediamine derivatives.
- Enzymatic assays : Liver microsomes (e.g., human CYP450 isoforms) can reveal phase I/II metabolism.
- Key pitfalls : Fluorine’s electronegativity may slow hydrolysis rates compared to chloro analogs, requiring extended incubation times .
How can computational methods predict the binding mode of this compound to biological targets?
Advanced Research Question
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with MAO-B or similar enzymes. The fluorobenzoyl group often occupies hydrophobic pockets, while the ethylenediamine moiety forms hydrogen bonds.
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Fluorine’s van der Waals interactions improve binding energy (-8.2 kcal/mol vs. -6.5 kcal/mol for non-fluorinated analogs) .
What strategies mitigate byproduct formation during large-scale synthesis of this compound?
Advanced Research Question
- Byproduct sources :
- Incomplete Boc deprotection : Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/CH2Cl2).
- Di-acylated impurities : Use excess ethylenediamine (1.5 equiv) to suppress double acylation.
- Optimization :
How do salt forms (e.g., hydrochloride vs. free base) impact the compound’s pharmacokinetic properties?
Advanced Research Question
- Bioavailability : The hydrochloride salt improves aqueous solubility (logP ~1.2 vs. 2.5 for free base), enhancing oral absorption.
- Stability : Free base forms are prone to oxidation but offer better lipid membrane permeability.
- In vivo studies : Rats administered the hydrochloride salt showed 25% higher plasma Cmax than the free base .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
